5-Amino-2-chloro-4-methylbenzonitrile
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Overview
Description
5-Amino-2-chloro-4-methylbenzonitrile is an organic compound with the molecular formula C8H7ClN2 It is a derivative of benzonitrile, characterized by the presence of an amino group at the fifth position, a chlorine atom at the second position, and a methyl group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-chloro-4-methylbenzonitrile typically involves the nitration of 2-chloro-4-methylbenzonitrile followed by reduction. One common method includes:
Nitration: 2-Chloro-4-methylbenzonitrile is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the fifth position.
Reduction: The resulting 5-nitro-2-chloro-4-methylbenzonitrile is then reduced to the amino compound using a reducing agent such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalytic hydrogenation for the reduction step is also common to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-chloro-4-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of N-substituted derivatives.
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of primary amines.
Scientific Research Applications
5-Amino-2-chloro-4-methylbenzonitrile is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Used in the study of enzyme interactions and as a building block for bioactive compounds.
Industry: Employed in the manufacture of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2-chloro-4-methylbenzonitrile involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of enzymatic processes, binding to receptor sites, or altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chlorobenzonitrile: Similar structure but lacks the methyl group at the fourth position.
5-Amino-4-chloro-2-methylbenzonitrile: Similar structure but with different positioning of the amino and chlorine groups.
Uniqueness
5-Amino-2-chloro-4-methylbenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the amino, chloro, and methyl groups in specific positions on the benzene ring allows for unique interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H7ClN2 |
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Molecular Weight |
166.61 g/mol |
IUPAC Name |
5-amino-2-chloro-4-methylbenzonitrile |
InChI |
InChI=1S/C8H7ClN2/c1-5-2-7(9)6(4-10)3-8(5)11/h2-3H,11H2,1H3 |
InChI Key |
CGAZEGLLXWBGAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)C#N)Cl |
Origin of Product |
United States |
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